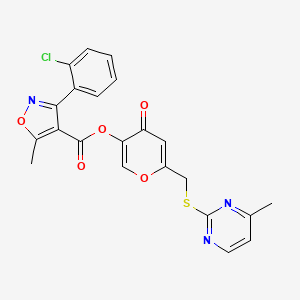

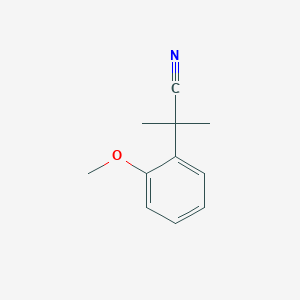

![molecular formula C25H24N4O4S B3011982 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-01-3](/img/structure/B3011982.png)

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazolopyridine derivative, which is a class of compounds known for their diverse pharmacological activities. The specific structure of this compound suggests it may have been synthesized as part of a study on the functionalization reactions of pyrazole carboxylic acids or their derivatives.

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds has been reported in the literature. For instance, a 1H-pyrazole-3-carboxamide was synthesized from the corresponding acid chloride and 2,3-diaminopyridine with a good yield of 69% . This suggests that the compound of interest could potentially be synthesized through a similar amide formation reaction, possibly involving the reaction of an acid chloride derivative of a pyrazole carboxylic acid with an amine-containing tetrahydrothiophene.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been extensively studied using spectroscopic methods. In the case of the related compounds, structures were determined using NMR spectroscopy . For the compound of interest, similar spectroscopic techniques, including NMR, could be used to elucidate its structure. Additionally, X-ray diffraction studies have been used to confirm the tautomeric structures of similar compounds in the crystalline state .

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives can vary depending on the substituents attached to the core structure. The related compounds have been shown to form different products under varying reaction conditions, such as the formation of a 3H-imidazo[4,5-b]pyridine derivative when reacted with base . The compound of interest may also undergo various chemical reactions, including tautomerization, as suggested by studies on similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives can be influenced by their molecular structure. For example, the presence of a cyano group and different substituents can lead to the formation of hydrogen-bonded trimers or two-dimensional sheets in the crystalline state . The compound of interest, with its specific substituents, is likely to have unique solubility, melting point, and crystalline properties, which could be studied using techniques such as differential scanning calorimetry (DSC) and solubility tests.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

NMR and X-ray Diffraction Studies : The compound's analogs have been studied using NMR and X-ray diffraction, revealing structural details like tautomeric forms and crystalline structures. These studies provide insights into the molecular configuration and physical characteristics of similar pyrazolo[3,4-b]pyridines (Quiroga et al., 1999).

Crystallography of Analogues : X-ray powder diffraction data have been collected for similar compounds, which are key intermediates in the synthesis of various drugs. This data helps in understanding the crystalline form and purity of such compounds (Qing Wang et al., 2017).

Synthesis and Derivatives

Synthesis of Derivatives : Various derivatives of pyrazolo[3,4-b]pyridines have been synthesized, showing the versatility of this compound in creating different chemical structures. These derivatives could have potential applications in pharmaceuticals and chemical research (Rahmouni et al., 2016).

Cytotoxicity and Biological Activity : Derivatives of pyrazolo[3,4-b]pyridines have been evaluated for cytotoxic activity, indicating their potential use in cancer research and drug development (S. Y. Mansour et al., 2020).

Medicinal Chemistry and Biological Studies

Antibacterial and Antitumor Properties : Certain pyrazolo[3,4-b]pyridine derivatives have shown promising antibacterial and antitumor activities, suggesting their potential application in developing new therapeutic agents (Maqbool et al., 2014).

Photophysical Properties : The photophysical properties of pyrazolo[3,4-b]pyridine derivatives have been explored, indicating potential applications in the field of fluorescence and materials science (Deore et al., 2015).

Propiedades

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-8-10-20(33-2)11-9-18)14-22(17-6-4-3-5-7-17)27-24(23)29(28-16)19-12-13-34(31,32)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKXHNZNVDVWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

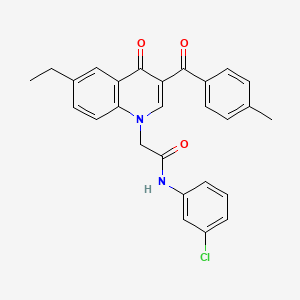

![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

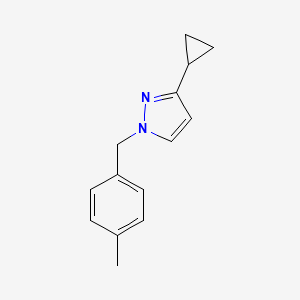

![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)

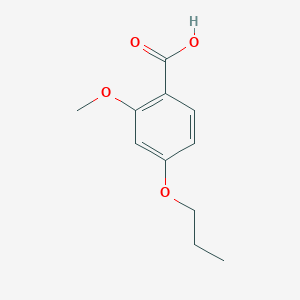

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)